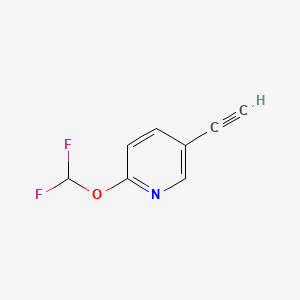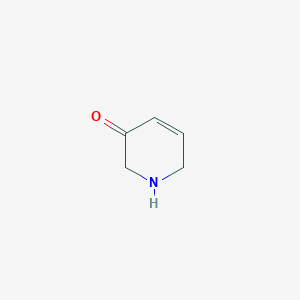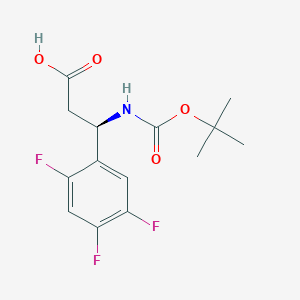
2-(Difluoromethoxy)-5-ethynylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-5-ethynylpyridine is a chemical compound that features a pyridine ring substituted with a difluoromethoxy group at the 2-position and an ethynyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-5-ethynylpyridine typically involves the introduction of the difluoromethoxy group and the ethynyl group onto the pyridine ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethoxy)-5-ethynylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyridine ring can produce piperidine derivatives .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-5-ethynylpyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-5-ethynylpyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The ethynyl group can also participate in covalent bonding with target proteins, leading to inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethoxy)-5-ethynylpyridine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)-5-ethynylbenzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness: 2-(Difluoromethoxy)-5-ethynylpyridine is unique due to the combination of the difluoromethoxy and ethynyl groups on a pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for covalent bonding with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H5F2NO |
|---|---|
Poids moléculaire |
169.13 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-5-ethynylpyridine |
InChI |
InChI=1S/C8H5F2NO/c1-2-6-3-4-7(11-5-6)12-8(9)10/h1,3-5,8H |
Clé InChI |
UGHVENKEZRJLHO-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CN=C(C=C1)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate](/img/structure/B13490887.png)





![4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13490905.png)






